molecular formula C12H18FN5 B11745772 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11745772
M. Wt: 251.30 g/mol
InChI Key: BWRXJTBJYHBAJC-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluoroethyl group and two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoroethyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Similar compounds to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-6-15-18(5-4-13)12(9)14-7-11-8-17(3)16-10(11)2/h6,8,14H,4-5,7H2,1-3H3

InChI Key

BWRXJTBJYHBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2C)C

Origin of Product

United States

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